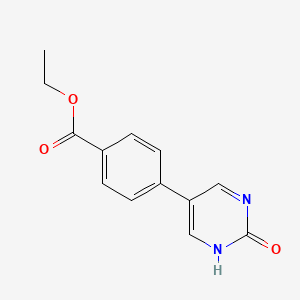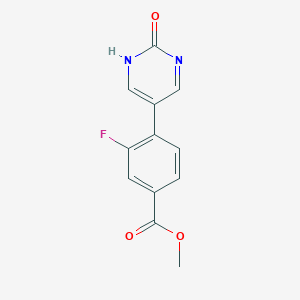![molecular formula C13H13N3O3 B6385810 (2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% CAS No. 1261934-82-0](/img/structure/B6385810.png)
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is a chemical compound that has been studied for its potential applications in scientific research. This compound is an analog of the naturally-occurring pyrimidine nucleoside, 5-methylcytidine, and has been proposed as a potential alternative to 5-methylcytidine for use in various research applications.
Scientific Research Applications
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been proposed as a potential alternative to 5-methylcytidine for use in various scientific research applications. This compound has been studied for its potential applications in the study of gene expression, epigenetic modifications, DNA methylation, and DNA repair. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been studied for its potential application in the study of cancer and other diseases.
Mechanism of Action
The mechanism of action of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is not fully understood, but it is believed to act as an epigenetic modifier and DNA methyltransferase inhibitor. This compound is believed to interact with DNA methyltransferases, which are enzymes involved in the regulation of gene expression. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is believed to interact with histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% are not fully understood, but this compound has been studied for its potential effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair. In addition, (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% has been studied for its potential effects on cancer and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in laboratory experiments include its ability to act as an epigenetic modifier and DNA methyltransferase inhibitor, its ability to interact with DNA methyltransferases and histone deacetylases, and its potential effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair. The limitations of using (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in laboratory experiments include its potential toxicity, its potential for off-target effects, and its potential for interactions with other compounds.
Future Directions
The potential future directions for (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% include further research into its mechanism of action, its effects on gene expression, epigenetic modifications, DNA methylation, and DNA repair, its potential toxicity and off-target effects, and its potential interactions with other compounds. In addition, further research into the potential applications of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% in the study of cancer and other diseases is needed. Finally, further research into the synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is needed in order to optimize the synthesis process and reduce the cost of production.
Synthesis Methods
The synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% is based on the synthesis of 5-methylcytidine, which is a naturally occurring pyrimidine nucleoside. The synthesis of (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95% involves the use of a modified version of the Ugi multicomponent reaction, which is a widely used method for the synthesis of heterocyclic compounds. The reaction involves the reaction of aldehyde, amine, and acid components in the presence of an acid catalyst. The reaction of the aldehyde, amine, and acid components results in the formation of a pyrimidine ring, which is then converted to (2,4)-dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%.
properties
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16(2)12(18)9-5-3-8(4-6-9)10-7-14-13(19)15-11(10)17/h3-7H,1-2H3,(H2,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDICCIRZOFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

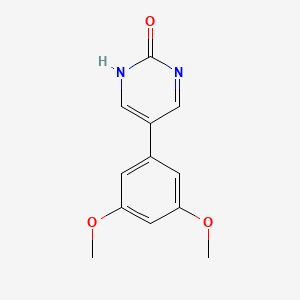
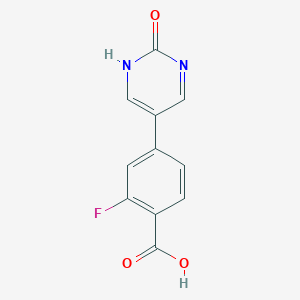
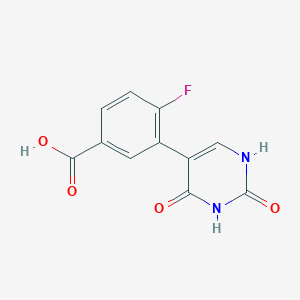
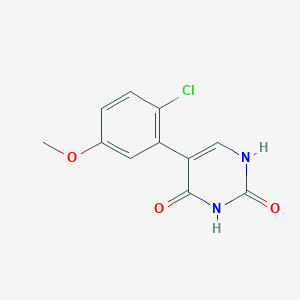
![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)
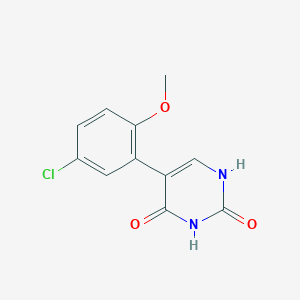
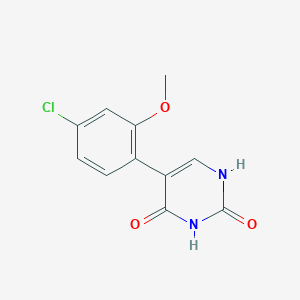
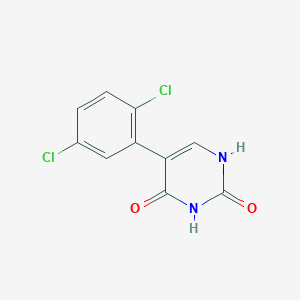
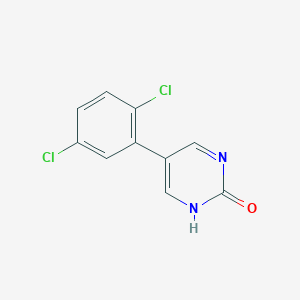
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385803.png)
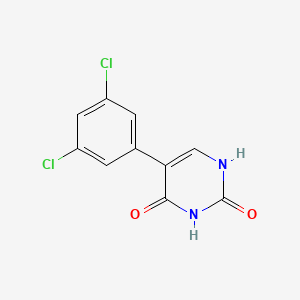
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385818.png)
